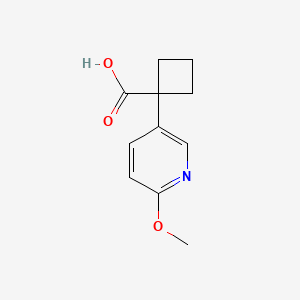

1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid

CAS No.: 1260670-16-3

Cat. No.: VC4076692

Molecular Formula: C11H13NO3

Molecular Weight: 207.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260670-16-3 |

|---|---|

| Molecular Formula | C11H13NO3 |

| Molecular Weight | 207.23 |

| IUPAC Name | 1-(6-methoxypyridin-3-yl)cyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H13NO3/c1-15-9-4-3-8(7-12-9)11(10(13)14)5-2-6-11/h3-4,7H,2,5-6H2,1H3,(H,13,14) |

| Standard InChI Key | AOOATLNPAAEVSQ-UHFFFAOYSA-N |

| SMILES | COC1=NC=C(C=C1)C2(CCC2)C(=O)O |

| Canonical SMILES | COC1=NC=C(C=C1)C2(CCC2)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid has the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol. Its IUPAC name, 1-(6-methoxy-3-pyridinyl)cyclobutanecarboxylic acid, reflects the methoxy-substituted pyridine ring at position 3 and the cyclobutane carboxylic acid group. The compound’s SMILES notation is COC1=NC=C(C=C1)C2(CCC2)C(=O)O, and its InChI key is AOOATLNPAAEVSQ-UHFFFAOYSA-N .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Density | Not reported | |

| Water Solubility | Low (predicted) | |

| pKa | ~4.35 (carboxylic acid) |

The carboxylic acid group contributes to moderate acidity, while the methoxypyridine ring enhances solubility in polar organic solvents .

Spectral Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation:

-

¹H NMR (CDCl₃): Peaks at δ 7.39–7.30 (pyridine aromatic protons), 5.16 (methoxy group), and 3.74–3.42 (cyclobutane protons) .

-

¹³C NMR: Signals at δ 187.6 (carbonyl carbon), 159.6 (pyridine C-O), and 104.6 (cyclobutane carbons) .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via cross-coupling reactions or cyclization strategies:

-

Suzuki-Miyaura Coupling: A boronic ester derivative of 6-methoxypyridine reacts with a brominated cyclobutane carboxylic acid precursor.

-

Cycloaddition Approaches: [2+2] photocycloaddition of alkenes with methoxypyridine derivatives, followed by oxidation to introduce the carboxylic acid group.

Optimization and Scalability

A scalable method reported in The Journal of Organic Chemistry involves:

-

Condensation of Meldrum’s acid with a pyridine-derived enolate.

-

Cyclization using piperidine as a catalyst, yielding the cyclobutane core .

-

Hydrolysis under acidic conditions to generate the carboxylic acid moiety .

Applications in Pharmaceutical Development

Kinase Inhibition

The compound’s pyridine ring enables hydrogen bonding with kinase ATP-binding sites, while the cyclobutane group imposes conformational restraint. It serves as a precursor for:

-

JAK Inhibitors: Analogous to abrocitinib, a drug for atopic dermatitis .

-

MDM2 Antagonists: Potential anticancer agents that disrupt p53-MDM2 interactions .

Anti-Inflammatory Agents

Derivatives of 1-(6-methoxypyridin-3-YL)cyclobutanecarboxylic acid show promise in modulating S1P3 receptors, which regulate immune cell trafficking .

Industrial and Material Science Applications

Agrochemicals

Cyclobutane-containing compounds are investigated as:

-

Plant Growth Regulators: Their stability under UV light enhances field efficacy.

-

Pesticides: Structural rigidity may improve binding to insect nicotinic acetylcholine receptors.

Polymer Design

The cyclobutane moiety’s rigidity makes the compound a candidate for:

-

High-Performance Thermoplastics: Enhanced thermal stability vs. linear analogs.

-

Cross-Linking Agents: Carboxylic acid groups facilitate covalent network formation.

| Hazard | Precautionary Measure |

|---|---|

| H302 (Harmful) | Avoid ingestion |

| H315 (Skin Irritant) | Use gloves |

| H319 (Eye Irritant) | Wear goggles |

| H335 (Respiratory Irritant) | Use fume hood |

Future Research Directions

-

Biological Screening: Evaluate efficacy against kinase targets (e.g., ACK1, PDE10).

-

Structure-Activity Relationships (SAR): Modify methoxy position or cyclobutane substituents.

-

Green Chemistry: Develop solvent-free synthesis using microwave irradiation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume